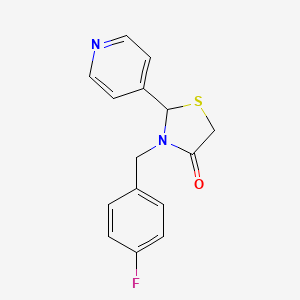

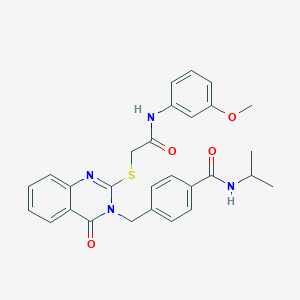

![molecular formula C16H30N2O6 B2985848 (3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 102686-48-6](/img/structure/B2985848.png)

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, also known as Boc-Lys-OH, is an amino acid derivative that has been widely used in scientific research. This compound is a protected form of lysine, an essential amino acid that plays an important role in protein synthesis and various metabolic processes in the human body. Boc-Lys-OH has been synthesized using various methods, and its biochemical and physiological effects have been extensively studied.

Aplicaciones Científicas De Investigación

Peptide Synthesis

This compound is used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. It is particularly useful in the solid-phase peptide synthesis, where it protects the amine group from unwanted side reactions .

Medicinal Chemistry

In medicinal chemistry, the Boc-protected amino acids are building blocks for drug design and development. They are used to create a diverse library of peptides and peptidomimetics for screening against various biological targets .

Material Science

The Boc-protected amino acids can be polymerized to form polypeptides, which have applications in material science. These polymers can be used to create biodegradable materials, hydrogels, and drug delivery systems .

Bioconjugation

Bioconjugation techniques often utilize Boc-protected amino acids to modify proteins and peptides. This allows for the introduction of labels, probes, or other functional groups without affecting the native structure of the biomolecule .

Enzyme Inhibition Studies

Researchers use Boc-protected amino acids to study enzyme-substrate interactions. By incorporating these compounds into peptide substrates, scientists can investigate the specificity and mechanism of enzymes .

Synthetic Organic Chemistry

In synthetic organic chemistry, Boc-protected amino acids serve as intermediates in the synthesis of complex molecules. They are used in multistep syntheses where protecting the amine group is crucial for the successful completion of the reaction .

Propiedades

IUPAC Name |

(3R)-3,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-9-7-8-11(10-12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYIYQVUQNRKIP-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

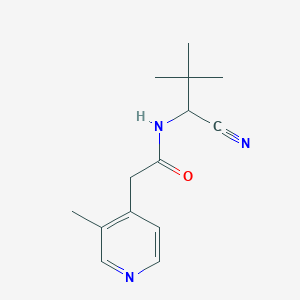

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2985768.png)

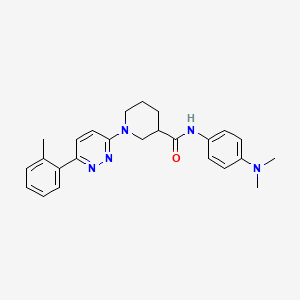

![2-(4-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2985772.png)

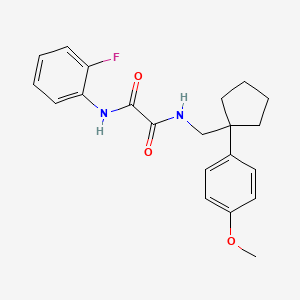

![7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2985773.png)

![3-isobutyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985777.png)

![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)

![3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![[1-(4-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2985781.png)

![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2985785.png)